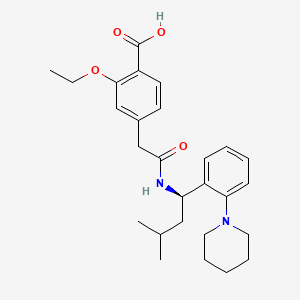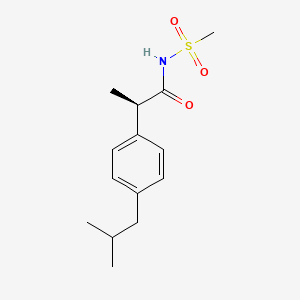
Tyrphostin RG 13022
Descripción general
Descripción
Tyrphostin RG 13022 is a tyrosine kinase inhibitor . It is also known as 2-(3,4’-Dimethoxyphenyl)-1-(3"-pyridinyl)acrylonitrile . It is used in research and is not sold to patients .
Molecular Structure Analysis
The empirical formula of this compound is C16H14N2O2 . Its molecular weight is 266.29 . The compound is solid at 20 degrees Celsius .Chemical Reactions Analysis
This compound has been found to undergo efficient photochemical transformations in solution as well as in the solid state . The degradation in the solution was due to the photoisomerization into their E-isomers . The solid-state photodegradation products were [2 + 2]-cycloaddition products .Physical and Chemical Properties Analysis
This compound is a white to yellow to green powder to crystal . It has a melting point of 116.0 to 120.0 °C . It is soluble in DMSO and ethanol .Aplicaciones Científicas De Investigación
Investigación del Cáncer
Tyrphostin RG 13022 se ha utilizado en la investigación del cáncer, particularmente en el estudio del cáncer gástrico . Ha demostrado inhibir el crecimiento de líneas celulares de cáncer gástrico .
Proliferación Celular Inducida por EGF
Se sabe que este compuesto suprime la proliferación de células cancerosas inducida por EGF en condiciones in vitro . El EGF, o Factor de Crecimiento Epidérmico, es una proteína que estimula el crecimiento y la diferenciación celular al unirse a su receptor, EGFR. Inhibir este proceso puede ser crucial para controlar la propagación del cáncer.
Inhibición del Crecimiento Tumoral
Además de sus efectos sobre la proliferación celular, this compound también puede inhibir el crecimiento de tumores en ratones desnudos . Esto sugiere posibles aplicaciones en estudios in vivo y posiblemente en contextos terapéuticos.
Investigación del Cáncer de Mama
Según una fuente china , this compound se puede utilizar en la investigación del cáncer de mama. Sin embargo, la fuente no proporciona más detalles sobre su función específica y eficacia en este contexto.
Inhibición de la Síntesis de ADN
El compuesto ha demostrado inhibir la síntesis de ADN en células HN5 . Este podría ser otro mecanismo a través del cual ejerce sus efectos anticancerígenos.
Solubilidad en DMSO y Etanol
This compound es soluble en DMSO y etanol . Esta propiedad es importante para su administración y distribución en sistemas biológicos durante los procedimientos experimentales.
Mecanismo De Acción
Target of Action
Tyrphostin RG 13022 primarily targets the Epidermal Growth Factor Receptor (EGFR) , a type of tyrosine kinase . EGFR plays a crucial role in regulating cell growth and differentiation .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It inhibits the autophosphorylation reaction of the EGF receptor . This inhibition occurs with an IC50 value of 4 μM, indicating the concentration at which half-maximal inhibition is achieved .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting the autophosphorylation of EGFR, this compound disrupts the downstream signaling events that are typically initiated by EGF binding to its receptor .
Result of Action
The inhibition of EGFR autophosphorylation by this compound results in the suppression of EGF-stimulated cell proliferation . This makes this compound a potential therapeutic agent for conditions characterized by overactive EGFR signaling, such as certain types of cancer .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tyrphostin RG 13022 is known to inhibit the autophosphorylation reaction of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 4 μM . This interaction with EGFR, a protein tyrosine kinase, is central to its biochemical role. The compound’s ability to suppress EGF-stimulated cancer cell proliferation has been demonstrated in vitro .
Cellular Effects
This compound has been shown to suppress the growth of cancer cells, particularly those stimulated by EGF . It inhibits colony formation and DNA synthesis in a dose-dependent manner . The compound also blocks growth stimulated by insulin, insulin-like growth factor I, insulin-like growth factor II, or transforming growth factor alpha .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the autophosphorylation reaction of the EGF receptor . This inhibition disrupts the normal signaling pathways of the cell, leading to a reduction in cell proliferation .
Temporal Effects in Laboratory Settings
This compound has been found to undergo efficient photochemical transformations in solution as well as in the solid state . The degradation in the solution was due to the photoisomerization into their E-isomers . The solid-state photodegradation products were [2 + 2]-cycloaddition products .
Metabolic Pathways
Its primary action as a tyrosine kinase inhibitor suggests that it may interact with various enzymes and cofactors involved in tyrosine kinase signaling pathways .
Subcellular Localization
Given its role as a tyrosine kinase inhibitor, it is likely that it localizes to areas of the cell where tyrosine kinases, such as the EGF receptor, are present .
Propiedades
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-48-6, 149286-90-8 | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



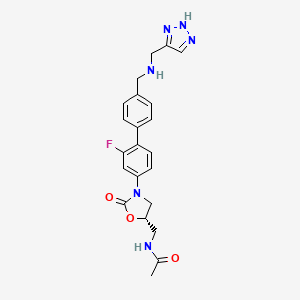
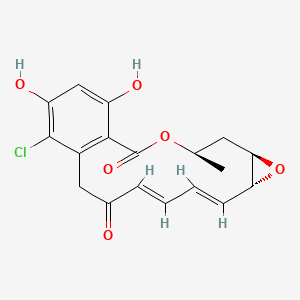
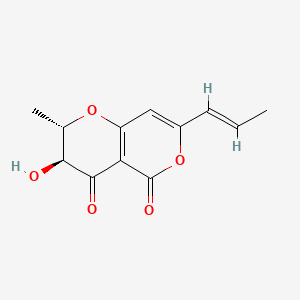

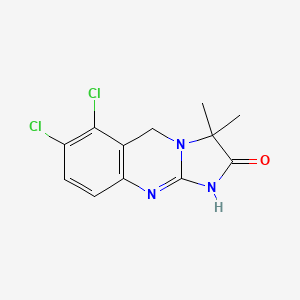

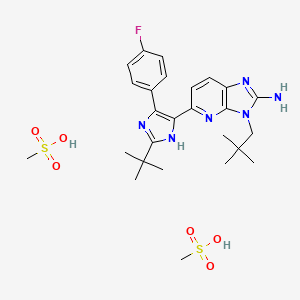
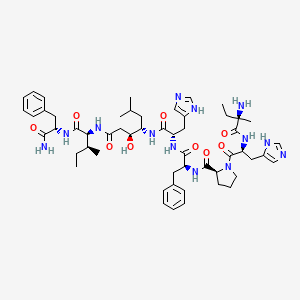
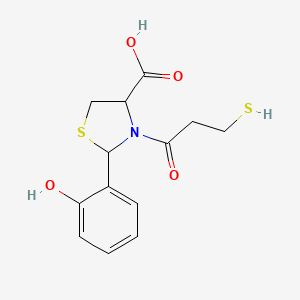
![5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride](/img/structure/B1680516.png)

